molecular formula C21H25N3O4S B2415991 methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1396848-62-6

methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2415991
M. Wt: 415.51
InChI Key: ZRADHNRCWXEJHQ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate plays a pivotal role in synthetic chemistry, particularly in the creation of heterocyclic compounds. Its reactivity with NH-acidic compounds like saccharin and phthalimide leads to the formation of 8-membered heterocycles, exemplified by its conversion into various sulfamoylbenzamide derivatives and imidazole derivatives through reduction, rearrangement, and thermolysis reactions. These transformations underline its utility in constructing complex molecular architectures, significant for advancing synthetic methodologies and understanding reaction mechanisms (Chaloupka et al., 1977).

Antimicrobial Activity

A notable application of compounds related to methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate includes their antimicrobial properties. For instance, derivatives carrying the biologically active sulfonamide moiety have exhibited promising antibacterial and antifungal activities. These compounds have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential as templates for developing new antimicrobial agents (Ghorab et al., 2017).

Heterocyclic System Synthesis

The molecule serves as a precursor in synthesizing diverse heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, indicating its versatility in organic synthesis. These compounds are crucial for pharmaceutical research, offering a pathway to novel therapeutic agents (Selič et al., 1997). Moreover, its application extends to the synthesis of azine moieties and their characterization, which are integral to studies in molecular electronics, photonics, and materials science, showcasing the compound's broad utility across different scientific domains (Kurian et al., 2013).

properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-23(2)20(18-14-24(3)19-8-6-5-7-17(18)19)13-22-29(26,27)16-11-9-15(10-12-16)21(25)28-4/h5-12,14,20,22H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRADHNRCWXEJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate

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